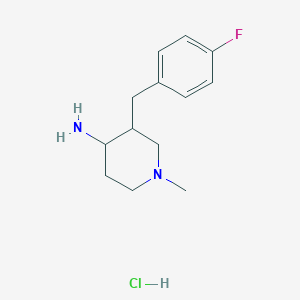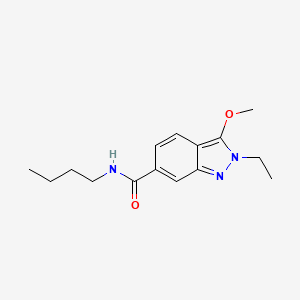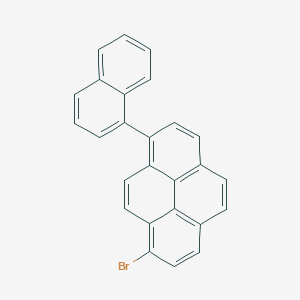
1-Bromo-8-(naphthalen-1-yl)pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-8-(naphthalen-1-yl)pyrene is a polycyclic aromatic hydrocarbon derivative. This compound is characterized by the presence of a bromine atom at the first position of the pyrene ring and a naphthalene group at the eighth position. The unique structure of this compound makes it a valuable intermediate in organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-8-(naphthalen-1-yl)pyrene typically involves the bromination of pyrene derivatives. One common method includes the use of bromine in carbon tetrachloride as a solvent. The reaction is carried out by stirring the pyrene solution with bromine until the red solution turns yellow, indicating the completion of the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography is essential to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-8-(naphthalen-1-yl)pyrene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex polycyclic aromatic compounds.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as aluminum chloride or iron(III) chloride are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted pyrene derivatives .
Aplicaciones Científicas De Investigación
1-Bromo-8-(naphthalen-1-yl)pyrene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of organic semiconductors and light-emitting diodes.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Bromo-8-(naphthalen-1-yl)pyrene involves its interaction with various molecular targets. The bromine atom and the naphthalene group play crucial roles in its reactivity and binding properties. The compound can undergo electrophilic aromatic substitution, where the bromine atom is replaced by other electrophiles, leading to the formation of new derivatives. The naphthalene group enhances the compound’s stability and electronic properties, making it suitable for various applications .
Comparación Con Compuestos Similares
1-Bromopyrene: Similar structure but lacks the naphthalene group.
8-Bromonaphthalene: Contains a bromine atom at the eighth position of the naphthalene ring.
1-Naphthylpyrene: Similar structure but without the bromine atom.
Uniqueness: 1-Bromo-8-(naphthalen-1-yl)pyrene is unique due to the presence of both a bromine atom and a naphthalene group. This combination imparts distinct electronic and steric properties, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C26H15Br |
|---|---|
Peso molecular |
407.3 g/mol |
Nombre IUPAC |
1-bromo-8-naphthalen-1-ylpyrene |
InChI |
InChI=1S/C26H15Br/c27-24-15-11-18-9-8-17-10-12-21(22-13-14-23(24)26(18)25(17)22)20-7-3-5-16-4-1-2-6-19(16)20/h1-15H |
Clave InChI |
WBIHNLJSVYFVGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC5=C(C=CC6=C5C4=C(C=C6)C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


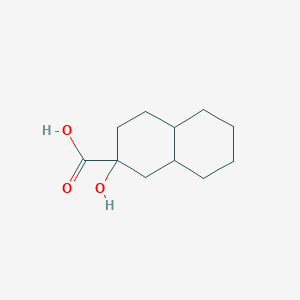
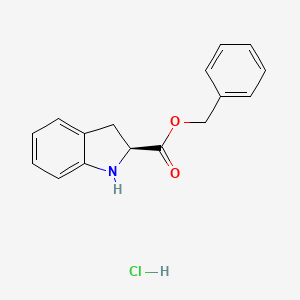

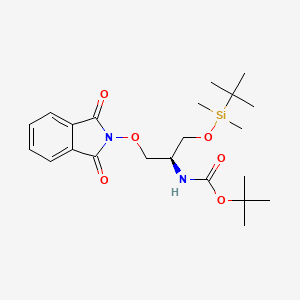
![Isothiazolo[5,4-c]pyridin-3-amine](/img/structure/B13095440.png)
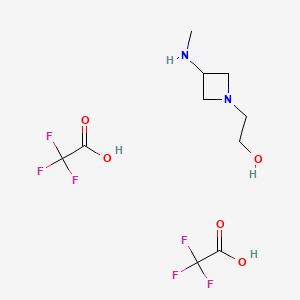
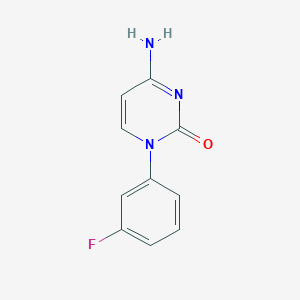
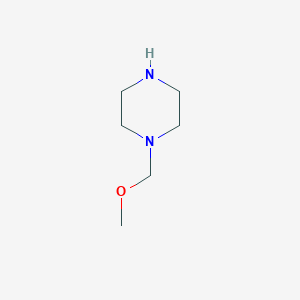
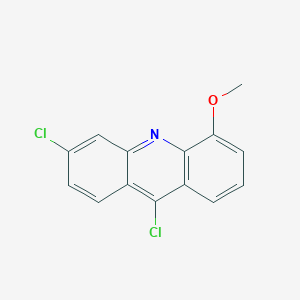

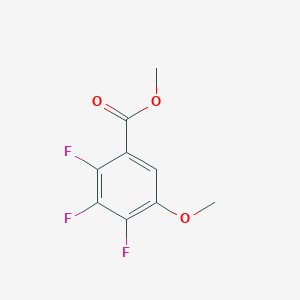
![3-Methylpyrimido[5,4-e][1,2,4]triazine](/img/structure/B13095483.png)
